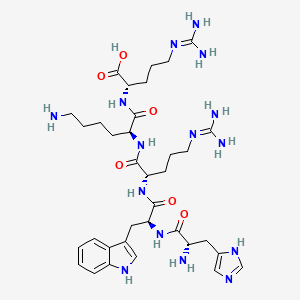
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and properties This compound is characterized by the presence of an amino group, a butoxy group, and a trifluoromethanesulfonate group attached to a pteridin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of 2-amino-4-butoxypteridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and air sensitivity, which can affect the quality of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pteridin derivatives, while substitution reactions can produce a variety of functionalized pteridin compounds .
Aplicaciones Científicas De Investigación
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-butoxypteridine: Lacks the trifluoromethanesulfonate group but shares the pteridin core structure.
Trifluoromethanesulfonic anhydride: Used in the synthesis of the compound but does not contain the pteridin ring.
Uniqueness
2-Amino-4-butoxypteridin-7-yl trifluoromethanesulfonate is unique due to the presence of both the butoxy and trifluoromethanesulfonate groups attached to the pteridin ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
477939-75-6 |
|---|---|
Fórmula molecular |
C11H12F3N5O4S |
Peso molecular |
367.31 g/mol |
Nombre IUPAC |
(2-amino-4-butoxypteridin-7-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H12F3N5O4S/c1-2-3-4-22-9-7-8(18-10(15)19-9)17-6(5-16-7)23-24(20,21)11(12,13)14/h5H,2-4H2,1H3,(H2,15,17,18,19) |
Clave InChI |
KBPSPYDJRCWNFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC(=NC2=NC(=CN=C21)OS(=O)(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)

![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)



![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)

![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
